molecular formula C5H5BrS B1271868 3-Bromo-4-methylthiophene CAS No. 30318-99-1

3-Bromo-4-methylthiophene

Cat. No. B1271868
CAS RN: 30318-99-1
M. Wt: 177.06 g/mol
InChI Key: MBUSOPVRLCFJCS-UHFFFAOYSA-N
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Description

3-Bromo-4-methylthiophene is a brominated thiophene derivative that has been the subject of various studies due to its potential as a building block for the synthesis of complex organic compounds, particularly in the field of organic electronics and materials science. The compound is characterized by the presence of a bromine atom and a methyl group attached to a thiophene ring, which is a five-membered sulfur-containing heterocycle.

Synthesis Analysis

The synthesis of 3-Bromo-4-methylthiophene and its derivatives has been explored through different methods. For instance, the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides has been demonstrated, yielding a library of 2-aryl-4-bromo-5-methylthiophenes with varying yields . Additionally, the synthesis of 3-methylthiophene bromides has been achieved using 3-methylthiophene and NBS as basic materials, resulting in high yields and purity .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylthiophene-related compounds has been extensively studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal and molecular structure of unsymmetrical thiophene derivatives . Furthermore, quantum mechanical calculations, including density functional theory (DFT), have been used to optimize molecular structures and predict spectroscopic properties 10.

Chemical Reactions Analysis

3-Bromo-4-methylthiophene undergoes various chemical reactions that lead to the formation of diverse derivatives. For example, bromination of 4-methyldibenzothiophene yields 3-bromo-4-methyldibenzothiophene as the major product . Additionally, one-pot oxidation and bromination reactions have been used to synthesize dibromothiophenes, which serve as precursors for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methylthiophene and its derivatives have been characterized through experimental and theoretical methods. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis have been utilized to investigate these properties 10. Theoretical calculations have also provided insights into the energetic behavior, atomic charges, dipole moments, and molecular orbitals of these compounds . Additionally, the electrochemical properties of thiophene derivatives have been explored, revealing their potential in electronic applications .

Scientific Research Applications

Organic Materials Synthesis

3-Bromo-4-methylthiophene is used in the synthesis of organic electronic materials. For instance, its selective direct arylation with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials due to its selectivity and high yield (27–63%) (Vamvounis & Gendron, 2013).

Optical Properties and Structure Studies

The optical properties and crystal structures of derivatives starting from commercial 3-bromo-4-methylthiophene are extensively researched. One study focused on the synthesis of specific compounds, analyzing their absorption and photoluminescence properties in relation to their structural characteristics (Sotgiu et al., 2003).

Polymer Synthesis

3-Bromo-4-methylthiophene is a crucial intermediate in synthesizing novel polythiophenes with distinct properties. These polymers have been studied for their thermal, optical, and electrochemical properties, offering insights into their potential applications in various fields (Tapia et al., 2010).

Electrochemical Applications

Studies on electrochemically induced substitution of polythiophenes have used 3-bromo-4-methylthiophene. These investigations provide valuable data on the conductive and electroactive properties of substituted polymers, essential for developing advanced materials in electronics (Qi, Rees, & Pickup, 1996).

Photochromic Behavior

Research on novel photochromic compounds starting from 3-bromo-4-methylthiophene has been conducted. These studies are crucial for understanding the photochromic behavior of these compounds, which is important for applications in optical storage and display devices (Liu, Yang, & Yu, 2008).

Safety And Hazards

3-Bromo-4-methylthiophene is classified as a combustible liquid (Hazard Statement: H227) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSOPVRLCFJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370584
Record name 3-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylthiophene

CAS RN

30318-99-1
Record name 3-Bromo-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30318-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
catalyst
Reaction Step Eight
Quantity
1 g
Type
catalyst
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
G Consiglio, C Arnone, D Spinelli, R Noto… - Journal of the …, 1985 - pubs.rsc.org
… A solution of 3-bromo-4-methylthiophene lo (28.5 g) in anhydrous ether (190 ml) was slowly added under nitrogen to a mixture of n-butyl-lithium ( 2 ~ ; 82 ml) and ether (43 ml), at - 70 "C…
Number of citations: 9 pubs.rsc.org
D Gendron, G Vamvounis - Organic Preparations and Procedures …, 2015 - Taylor & Francis
… afforded 127 in 54% yield, showing that the position of the bromine relative to the methyl group–namely 2-bromo-3-methylthiophene compared to 3-bromo-4-methylthiophene–has a …
Number of citations: 4 www.tandfonline.com
F Tapia, JM Reyna-González, G Huerta, S Almeida… - Polymer bulletin, 2010 - Springer
… )oxy-4-methylthiophene (CP1) and 3-((((((4-phenyl)azo)phenoxy)ethyl) triethoxy) oxy)-4-methylthiophene/3-dodecylthiophene (CP2), were synthesized from 3-bromo-4-methylthiophene…
Number of citations: 14 link.springer.com
D Chalasani, JK Potvin, BL Lucht… - Journal of Polymer …, 2010 - Wiley Online Library
… Copper (I) chloride-catalyzed Ullmann coupling of 3-bromo-4-methylthiophene with 1-docosanol was used to prepare 3-docosoxy-4-methylthiophene. Oxidative polymerization of 3-…
Number of citations: 13 onlinelibrary.wiley.com
K Tanaka, T Mihara, N Koide - Polymer journal, 2004 - nature.com
… -4-methylthiophene (MThO6) A solution of sodium methylate in NMP (10mL) was heated to 100 C and then added 1.0 g of copper(I) bromide and 5.0g of 3-bromo-4-methylthiophene. …
Number of citations: 6 www.nature.com
G Sotgiu, L Favaretto, G Barbarella, L Antolini, G Gigli… - Tetrahedron, 2003 - Elsevier
… The synthesis of the title compound (4), starting from commercial 3-bromo-4-methylthiophene, is described. The single crystal packing mode of 4, as well as the absorption and …
Number of citations: 12 www.sciencedirect.com
N Tanifuji, K Matsuda, M Irie - Polyhedron, 2005 - Elsevier
… from 3-bromo-4-methylthiophene by two steps. Iodination of 3-bromo-4-methylthiophene 3 … Another unit, 14, was prepared from 3-bromo-4-methylthiophene in three steps. Methylation …
Number of citations: 22 www.sciencedirect.com
S Almeida, E Rivera, JM Reyna-González, G Huerta… - Synthetic metals, 2009 - Elsevier
… Afterwards, a mixture of 3-bromo-4-methylthiophene (2.01 g, 11.4 mmol), CuBr (1.96 g, 13.6 mmol) in NMP (12 mL) was added and the reaction mixture was heated at 110 C for 36 h. …
Number of citations: 22 www.sciencedirect.com
EG Morales-Espinoza, A Ruiu, BX Valderrama-García… - Synthetic Metals, 2019 - Elsevier
… These monomers were prepared in an easy manner from commercially available 3-bromo-4-methylthiophene and further characterized by NMR spectroscopy and mass spectrometry. …
Number of citations: 2 www.sciencedirect.com
MG Reinecke, HW Adickes, C Pyun - The Journal of Organic …, 1971 - ACS Publications
While diazoniumcompounds are generally acknowl-edged to be key synthetic intermediates in the prepara-tion of substituted benzenes, the corresponding position in thethiophene …
Number of citations: 84 pubs.acs.org

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